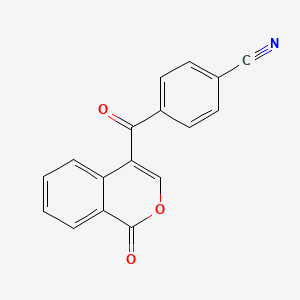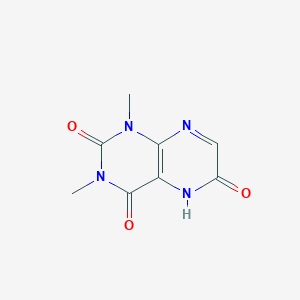
1-Hexadecylpyridin-1-ium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecylpyridin-1-ium thiocyanate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to disrupt lipid membranes, making it effective in antimicrobial formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyridin-1-ium thiocyanate can be synthesized through a quaternization reaction where 1-hexadecylpyridine reacts with thiocyanate salts. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyridin-1-ium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
1-Hexadecylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations for detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Hexadecylpyridin-1-ium thiocyanate involves the disruption of lipid membranes. The long alkyl chain inserts into the lipid bilayer, causing disorganization and rupture of the membrane. This leads to leakage of cellular contents and ultimately cell death. The compound targets microbial cell membranes, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Hexadecylpyridin-1-ium thiocyanate is unique due to its specific thiocyanate group, which imparts distinct chemical reactivity and potential for diverse applications. Its long alkyl chain enhances its ability to interact with lipid membranes, making it particularly effective in disrupting microbial cell walls.
Properties
CAS No. |
61811-05-0 |
|---|---|
Molecular Formula |
C22H38N2S |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C21H38N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1-3/h15,17-18,20-21H,2-14,16,19H2,1H3;3H/q+1;/p-1 |
InChI Key |
DIHWAMIYJUIJBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14546162.png)
![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)




![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14546200.png)


![N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea](/img/structure/B14546216.png)
![Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B14546221.png)

